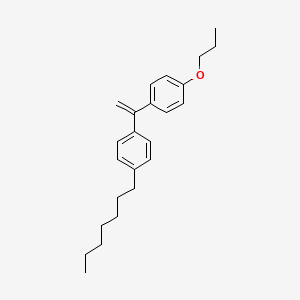
1-(1-(4-Heptylphenyl)vinyl)-4-propoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(4-Heptylphenyl)vinyl)-4-propoxybenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a heptyl group attached to a phenyl ring, which is further connected to a vinyl group and a propoxybenzene moiety
準備方法
The synthesis of 1-(1-(4-Heptylphenyl)vinyl)-4-propoxybenzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
1-(1-(4-Heptylphenyl)vinyl)-4-propoxybenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or alkanes.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or nickel complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-(1-(4-Heptylphenyl)vinyl)-4-propoxybenzene has several scientific research applications, including:
Biology: The compound’s structural features make it a potential candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism by which 1-(1-(4-Heptylphenyl)vinyl)-4-propoxybenzene exerts its effects involves interactions with molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π stacking interactions and hydrogen bonding with various biomolecules. These interactions can influence the compound’s binding affinity and specificity towards its targets, potentially modulating biological pathways and cellular functions .
類似化合物との比較
1-(1-(4-Heptylphenyl)vinyl)-4-propoxybenzene can be compared with other similar compounds, such as phenylboronic acid and pinacol boronic esters . While these compounds share some structural similarities, they differ in their functional groups and reactivity. For example, phenylboronic acid contains a boronic acid group, which imparts unique reactivity towards diols and other nucleophiles. In contrast, this compound’s vinyl and propoxy groups provide distinct electronic and steric properties, making it suitable for different applications.
Similar compounds include:
- Phenylboronic acid
- Pinacol boronic esters
- Alkyl-substituted aromatic hydrocarbons
特性
CAS番号 |
51555-02-3 |
|---|---|
分子式 |
C24H32O |
分子量 |
336.5 g/mol |
IUPAC名 |
1-heptyl-4-[1-(4-propoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C24H32O/c1-4-6-7-8-9-10-21-11-13-22(14-12-21)20(3)23-15-17-24(18-16-23)25-19-5-2/h11-18H,3-10,19H2,1-2H3 |
InChIキー |
FCRRHENEPCOJGE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


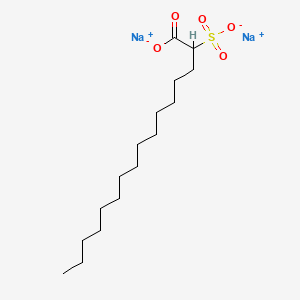
![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride](/img/structure/B13805951.png)
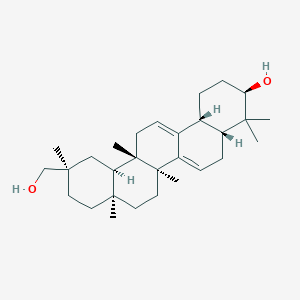
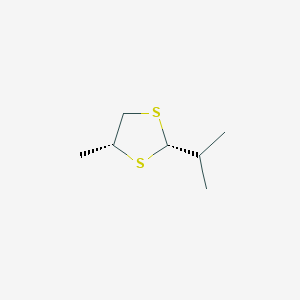
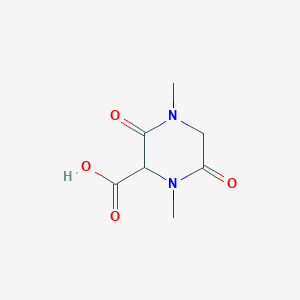
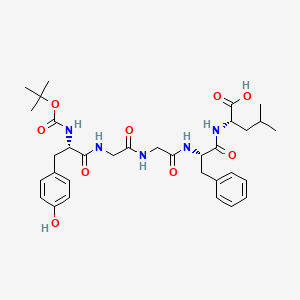
![2'-Deoxyuridine, [5-3H]](/img/structure/B13805976.png)
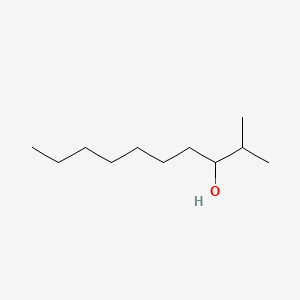
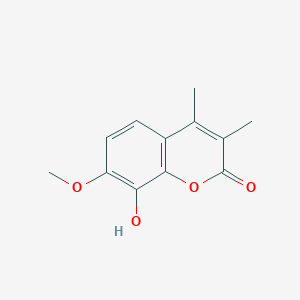

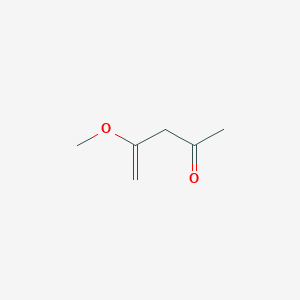

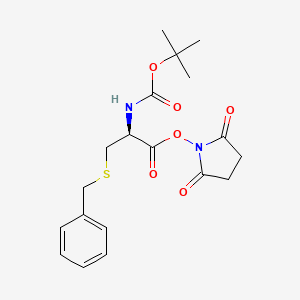
![1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI)](/img/structure/B13806003.png)
